5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1785066-19-4

Cat. No.: VC3092482

Molecular Formula: C12H19N3O

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1785066-19-4 |

|---|---|

| Molecular Formula | C12H19N3O |

| Molecular Weight | 221.3 g/mol |

| IUPAC Name | 5-cyclohexyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)12-14-11(15-16-12)10-6-7-13-8-10/h9-10,13H,1-8H2 |

| Standard InChI Key | BUKZAWZUMGEUEI-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=NC(=NO2)C3CCNC3 |

| Canonical SMILES | C1CCC(CC1)C2=NC(=NO2)C3CCNC3 |

Introduction

Chemical Structure and Properties

Structural Identification

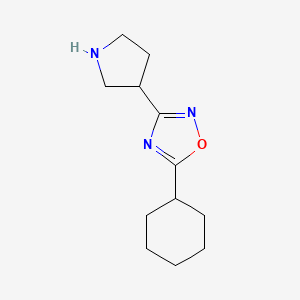

5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole features a central 1,2,4-oxadiazole heterocyclic ring substituted with a cyclohexyl group at position 5 and a pyrrolidin-3-yl group at position 3. The compound can also be referenced as 3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole depending on the numbering convention used.

Physical and Chemical Properties

The key properties of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C12H19N3O |

| Molecular Weight | 221.30 g/mol |

| Physical Appearance | Crystalline solid (typical for similar compounds) |

| IUPAC Name | 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)11-14-12(16-15-11)10-6-7-13-8-10 |

| Standard InChIKey | YDEMCTMALQKFEI-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C2=NOC(=N2)C3CCNC3 |

Table 1: Physical and chemical properties of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole.

The 1,2,4-Oxadiazole Scaffold

Structural Significance

The 1,2,4-oxadiazole heterocyclic ring is a five-membered structure containing three heteroatoms (two nitrogen and one oxygen) that has gained substantial attention in medicinal chemistry. This scaffold has received considerable interest due to its unique bioisosteric properties and an exceptionally wide spectrum of biological activities, making it an ideal framework for novel drug development . The presence of this core in 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole contributes significantly to its potential pharmaceutical applications.

Bioisosteric Properties

1,2,4-oxadiazoles are frequently employed as bioisosteres for amides, esters, and carboxylic acids in medicinal chemistry. This bioisosteric replacement can lead to improved metabolic stability, enhanced bioavailability, and modified physicochemical properties of drug candidates. The incorporation of this heterocyclic ring into molecular structures often results in compounds with optimal pharmacokinetic profiles and high binding affinities to biological targets .

Synthesis Methods

General Synthetic Routes for 1,2,4-Oxadiazoles

Several established methods exist for synthesizing 1,2,4-oxadiazole derivatives, which can be applied or adapted for the preparation of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole:

Amidoxime-Based Synthesis

The most common approach involves the reaction between amidoximes and carboxylic acid derivatives. This method typically proceeds through a two-step process of O-acylation followed by cyclodehydration :

-

Reaction of amidoximes with activated carboxylic acids (using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P)

-

Thermal cyclization of the resulting O-acylamidoximes to form the 1,2,4-oxadiazole ring

For synthesizing 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, this would involve the reaction between a pyrrolidine-containing amidoxime and cyclohexane carboxylic acid derivatives, or alternatively, between a cyclohexyl amidoxime and pyrrolidine carboxylic acid derivatives.

One-Pot Synthesis Approaches

Recent advancements include one-pot synthesis methodologies that offer improved efficiency. For example, Zarei described a novel one-pot process for producing 3,5-disubstituted 1,2,4-oxadiazoles using the Vilsmeier reagent as an activator of carboxylic acid groups, followed by reaction with appropriate amidoximes. This approach yields products in good to excellent yields (61–93%) with simplified purification procedures .

Novel Synthetic Approaches

The synthesis of 1,2,4-oxadiazole derivatives has been further refined to include condensation reactions between amidoximes and carboxylic acid esters in the presence of a super base medium (MOH/DMSO), allowing the reaction to proceed at room temperature in a single pot method . Additionally, 1,3-dipolar cycloaddition reactions between nitrile oxides and nitriles represent an alternative synthetic route, although this approach may be less favorable due to reactivity issues .

Biological Activities and Pharmacological Applications

GPBAR1 Agonist Activity

Compounds containing the (1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl scaffold have demonstrated significant potential as agonists of G-protein bile acid receptor 1 (GPBAR1). This receptor has emerged as an important target for treating metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Research by Nature Scientific Reports indicates that derivatives containing the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl core induce the mRNA expression of the GPBAR1 target gene pro-glucagon and show high selectivity over other bile acid receptors. While 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole specifically wasn't mentioned in this particular study, the structural similarity suggests potential activity in this direction .

Anti-Inflammatory Properties

The 1,2,4-oxadiazole scaffold is associated with anti-inflammatory activity, particularly through inhibition of cyclooxygenase enzymes. Studies involving pyrrolo-based oxadiazole derivatives have shown promising COX inhibitory activity with selectivity towards COX-2 over COX-1, which reduces gastrointestinal side effects commonly associated with non-selective NSAIDs. This suggests potential anti-inflammatory applications for 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, though specific studies on this compound would be needed to confirm this activity.

Structure-Activity Relationships

Importance of Substituents

The biological activity of 1,2,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents. The presence of a cyclohexyl group at position 5 and a pyrrolidin-3-yl group at position 3 in 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole likely confers specific pharmacological properties.

Binding Interactions

Studies on related compounds have shown that specific amino acid residues play crucial roles in ligand recognition. For instance, in GPBAR1 agonists containing the (1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl scaffold, residues Glu169, Asn93, and Tyr240 have been identified as important for binding. This represents significant structural insight for non-steroidal GPBAR1 agonists that can guide optimization and drug design studies .

Comparison with Related Compounds

The table below compares 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with structurally related compounds:

| Compound | Core Structure | Key Differences | Notable Properties |

|---|---|---|---|

| 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | 1,2,4-oxadiazole | Base compound | Potential GPBAR1 activity |

| 5-cyclohexyl-3-pyridin-2-yl-1,2,4-oxadiazole | 1,2,4-oxadiazole | Contains pyridine instead of pyrrolidine | Different receptor binding profile |

| ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives | 1,2,4-oxadiazole | Additional ureidyl group | Confirmed GPBAR1 agonist activity |

| 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl) derivatives | 1,3,4-oxadiazole | Different oxadiazole isomer | Screened for multiple biological activities |

Table 2: Comparison of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with related compounds.

Research Applications and Future Directions

Non-Steroidal GPBAR1 Agonists

There is growing demand for selective non-steroidal GPBAR1 agonists, as traditional bile acid derivatives often lack selectivity toward other bile acid receptors. The 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole structure represents a non-steroidal scaffold that could potentially address this need .

Modification Strategies

Future research directions may include:

-

Exploration of various substituents on the pyrrolidine ring

-

Introduction of functional groups to the cyclohexyl moiety

-

Development of hybrid molecules incorporating other bioactive scaffolds

-

Investigation of specific structure-activity relationships to optimize receptor binding and selectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume